molecular formula C11H10ClN3OS B2710278 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide CAS No. 70588-67-9

2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide

Cat. No. B2710278
CAS RN: 70588-67-9
M. Wt: 267.73
InChI Key: QBWQKMHVYKOIDE-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has been synthesized for the purpose of studying its antimicrobial activity . The compound is derived from the parent nucleus: [2-amino-4-(4-chlorophenyl) 1,3-thiazole] .


Synthesis Analysis

The synthesis of this compound involves the treatment of p-chlorophenacyl bromides with thiourea in absolute methanol . The reaction of the resulting compound with chloroacetyl chloride yields the desired compound . Further treatment with urea, thiourea, and p-nitrobenzoic acid affords additional derivatives .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroanalytical methods such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1HNMR), elemental microanalysis (CHNS), and mass spectroscopy (MS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of p-chlorophenacyl bromides with thiourea to form the parent nucleus, followed by reaction with chloroacetyl chloride . Further reactions with urea, thiourea, and p-nitrobenzoic acid yield additional derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.67, a density of 1.461 g/cm3, a melting point of 229-233 °C, and a boiling point of 383.9 °C .

Scientific Research Applications

Structural Analysis and 3-Dimensional Arrays

Research has shown that compounds structurally similar to 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide exhibit significant intermolecular interactions, such as hydrogen bonds and π interactions. These interactions contribute to the generation of three-dimensional arrays in the crystalline state, underscoring the compound's relevance in understanding molecular architecture and designing materials with specific properties (Boechat et al., 2011).

Antimicrobial Activity

Derivatives of thiazolidinone and acetidinone, related to the core structure of this compound, have been synthesized and evaluated for antimicrobial activity. These studies are crucial in the development of new antimicrobial agents, indicating the potential use of such compounds in combating microbial resistance (Mistry, Desai, & Intwala, 2009).

Antitumor Activity

The compound's derivatives have been investigated for their antitumor properties. For example, research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown considerable anticancer activity against certain cancer cell lines, suggesting their potential in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and Analgesic Activity

The synthesis of 2-chloro-N,N-diphenylacetamide derivatives and their evaluation on cyclo-oxygenase enzymes reveal significant insights into their analgesic properties. Such studies provide foundational knowledge for the development of new pain management therapies (Kumar, Kumar, & Mishra, 2019).

Safety and Hazards

The compound is classified as an irritant under the GHS classification system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)10-8(5-9(13)16)17-11(14)15-10/h1-4H,5H2,(H2,13,16)(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWQKMHVYKOIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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